![molecular formula C11H21N5O4 B1383878 3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt CAS No. 2108834-90-6](/img/structure/B1383878.png)
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt
Overview
Description
3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It’s a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate .
Synthesis Analysis
The synthesis of related compounds often involves multi-enzymatic cascade systems . For example, the synthesis of 3-amino-1-phenylbutane involved coupling a transaminase with a pyruvate decarboxylase (PDC), which doesn’t require the use of any expensive additional cofactor .Chemical Reactions Analysis
Amino acids, including those with a 1,2,4-triazole group, can react with aldehydes to form decarboxylation and/or deamination products . The reaction sequence involves the formation of an imine or Schiff base, followed by either a proton shift or decarboxylation .Scientific Research Applications
Crystallography and Structural Studies
Studies have utilized 3-amino-1H-1,2,4-triazole derivatives in crystallography to understand the molecular structures and interactions. For example, a salt arising from the decarboxylation of both precursors was isolated to study its crystal structure, providing insights into molecular interactions and structure formation (Fernandes et al., 2015).
Synthesis of Biologically Active Compounds
This compound has been used in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. It is particularly useful due to its ability to undergo controlled chemical reactions, such as the ruthenium-catalyzed cycloaddition (Ferrini et al., 2015).
Porous Frameworks and Gas Adsorption
3-amino-1,2,4-triazole derivatives have been employed in the synthesis of metal azolate frameworks. These frameworks are notable for their selective adsorption properties, particularly in gas storage and separation applications. The structural determination of these frameworks reveals their potential for CO2 over N2 sorption, highlighting their environmental and industrial applications (Hou et al., 2015).
Chemical Reactivity and Derivative Formation
Investigations into the chemical reactivity of 3-amino-1H-1,2,4-triazole derivatives have led to the synthesis of various acetylated products. Understanding the susceptibility of these compounds to acetylation and the conditions required for specific reactions has implications for their use in chemical synthesis and pharmaceutical research (Dzygiel et al., 2004).
Energetic Material Synthesis
This compound has been used in the synthesis of nitrogen-rich cations and their derivatives, contributing to the development of energetically efficient materials. These derivatives exhibit good thermal stability and reasonable impact sensitivities, making them relevant for applications in energetic materials and explosives (Zhang et al., 2018).
Mechanism of Action
Target of Action
The compound, also known as 5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine, is a derivative of 1,2,4-triazole 1,2,4-triazoles are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
1,2,4-triazoles, in general, are known to operate as main pharmacophores, interacting with biological receptors . The presence of an amino group and carboxylic acid groups in the molecule suggests potential for various interactions with biological targets.
Biochemical Pathways
1,2,4-triazoles are known to be present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Result of Action
Compounds containing the 1,2,4-triazole moiety have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
properties
IUPAC Name |
5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C5H6N4O4/c1-4-7(5-2)6-3;6-5-7-3(4(12)13)9(8-5)1-2(10)11/h4-6H2,1-3H3;1H2,(H2,6,8)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROKNODOLPLFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(C(=O)O)N1C(=NC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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